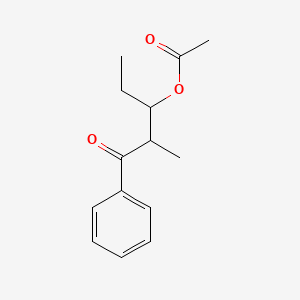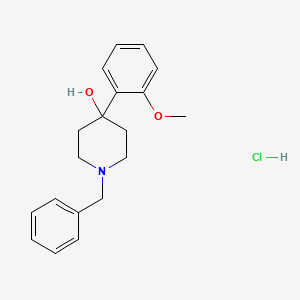
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride is a compound belonging to the piperidine class. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities
Preparation Methods
The synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride involves several steps. One common method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Another method involves the condensation of trimethylsilyl diazomethane with N-benzyl-4-piperidone, followed by hydrolysis . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various medicinal compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. It acts as a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by preventing its reabsorption . This mechanism is similar to other compounds in the piperidine class, which are known for their effects on neurotransmitter systems.
Comparison with Similar Compounds
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride can be compared with other similar compounds in the piperidine class, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is also a potent dopamine reuptake inhibitor and is closely related to vanoxerine and GBR-12,935.
Vanoxerine: Known for its dopamine reuptake inhibition properties.
GBR-12,935: Another dopamine reuptake inhibitor with similar pharmacological properties
Properties
CAS No. |
113411-58-8 |
|---|---|
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-22-18-10-6-5-9-17(18)19(21)11-13-20(14-12-19)15-16-7-3-2-4-8-16;/h2-10,21H,11-15H2,1H3;1H |
InChI Key |
KGSGVSGKTUNILE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCN(CC2)CC3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
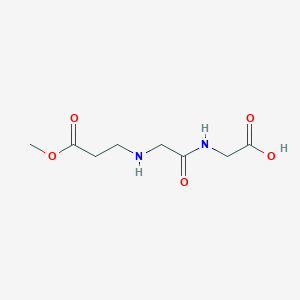
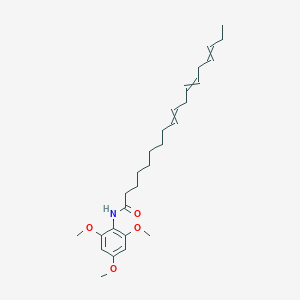
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)

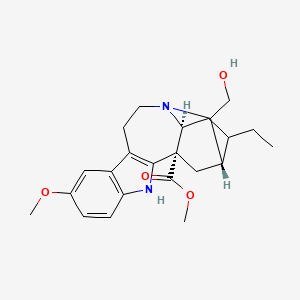
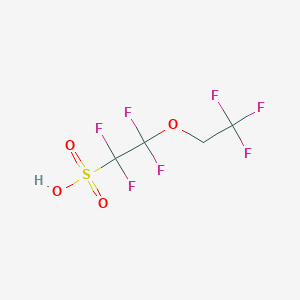
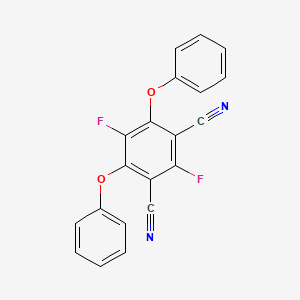
![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)

![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
